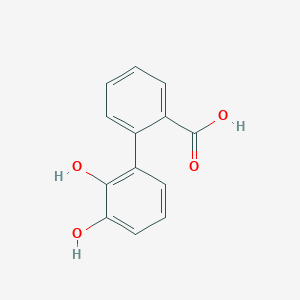

2,3-Dihydroxy-2'-carboxybiphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(2,3-dihydroxyphenyl)benzoic acid |

InChI |

InChI=1S/C13H10O4/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7,14-15H,(H,16,17) |

InChI Key |

ZEPICJFODWLEJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2,3-Dihydroxy-2'-carboxybiphenyl

The construction of the this compound backbone can be approached through various strategies, primarily involving the formation of the biphenyl (B1667301) C-C bond at a key step.

The synthesis of this compound would logically commence from readily available, appropriately substituted benzene (B151609) derivatives. The selection of starting materials is dictated by the chosen coupling strategy.

For instance, a Suzuki coupling approach, a powerful and widely used method for C-C bond formation, would involve the reaction of a boronic acid or ester with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Plausible precursors for the synthesis of this compound via this method are outlined in the table below. The hydroxyl and carboxyl groups may be protected during the coupling reaction to prevent undesired side reactions.

Table 1: Potential Precursors for Suzuki Coupling

| Reactant A (Aryl Halide) | Reactant B (Boronic Acid/Ester) | Protecting Groups (if needed) |

|---|---|---|

| 1-Bromo-2,3-dimethoxybenzene | (2-Carboxyphenyl)boronic acid | Methoxy (for hydroxyls) |

| 2-Bromo-6-iodobenzoic acid methyl ester | (2,3-Dimethoxyphenyl)boronic acid | Methyl ester (for carboxyl), Methoxy (for hydroxyls) |

| 1,2-Dibenzyloxy-3-iodobenzene | 2-(Methoxycarbonyl)phenylboronic acid | Benzyl (for hydroxyls), Methyl ester (for carboxyl) |

Alternatively, the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, could also be employed. organic-chemistry.orgbyjus.comiitk.ac.in This method is particularly useful for the synthesis of symmetric biaryls, but unsymmetrical couplings can be achieved by using a large excess of one reactant. byjus.comwikipedia.org

The choice of catalyst is crucial for the efficiency and selectivity of the biphenyl synthesis.

Palladium-catalyzed Suzuki Coupling: The Suzuki reaction is typically catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org A variety of palladium sources and ligands can be used to optimize the reaction conditions.

Copper-catalyzed Ullmann Reaction: The classic Ullmann reaction uses copper powder or copper salts at elevated temperatures. organic-chemistry.orgbyjus.comiitk.ac.in Modern variations of the Ullmann reaction may employ copper(I) catalysts, often in the presence of ligands, which can lead to milder reaction conditions and improved yields. nih.gov

Directed ortho-Hydroxylation: For the introduction of hydroxyl groups at specific positions, transition-metal-catalyzed C-H activation and hydroxylation represent a modern and efficient strategy. For example, palladium(II) catalysis has been used for the ortho-hydroxylation of [1,1'-biphenyl]-2-ols to synthesize 2,2'-biphenols. researchgate.netrsc.org A similar strategy could potentially be adapted for the hydroxylation of a pre-formed 2'-carboxybiphenyl scaffold.

The biphenyl core of this compound is achiral. However, the introduction of chiral centers, for instance, through the modification of the substituents, could lead to stereoisomers. While the synthesis of the parent compound does not inherently involve stereoselective steps, the principles of stereoselective synthesis would become relevant if chiral derivatives were to be prepared.

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes.

Suzuki Coupling Mechanism: The catalytic cycle of the Suzuki reaction is well-established and proceeds through three main steps:

Oxidative Addition: The aryl halide reacts with the Pd(0) catalyst to form a Pd(II) species.

Transmetalation: The organoborane compound transfers its organic group to the palladium center, typically requiring a base to activate the boronic acid. organic-chemistry.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the C-C bond of the biphenyl and regenerating the Pd(0) catalyst. libretexts.org

Ullmann Reaction Mechanism: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Suzuki coupling. It is believed to involve the formation of an organocopper intermediate. organic-chemistry.org For unsymmetrical couplings, the reaction likely proceeds via a nucleophilic aromatic substitution-like pathway on a copper-activated aryl halide.

Chemical Reactivity and Transformation Pathways of this compound

The presence of hydroxyl and carboxylic acid functional groups on the biphenyl core of this compound allows for a variety of subsequent chemical transformations.

The hydroxyl and carboxyl groups can be readily converted into other functional groups, providing access to a diverse range of derivatives. solubilityofthings.comsolubilityofthings.comchempedia.info

Reactions of the Hydroxyl Groups:

Etherification: The phenolic hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles in the presence of a base.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

Oxidation: The catechol moiety is susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of quinones or potentially ring-opened products.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, will yield the corresponding amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through a decarboxylation reaction, which can be facilitated by the presence of other functional groups. acs.org

Table 2: Potential Functional Group Interconversions

| Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydroxyl | Alkyl halide, Base | Ether |

| Hydroxyl | Acyl chloride, Base | Ester |

| Carboxylic Acid | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amine, Coupling agent | Amide |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the this compound core is highly regioselective. The reactivity of the two aromatic rings is starkly different.

The Dihydroxy-Substituted Ring: The two hydroxyl groups are powerful activating, ortho-, para-directing groups. wikipedia.orgresearchgate.net Due to their strong electron-donating nature through resonance, the catechol ring is highly nucleophilic and will be the primary site for electrophilic attack. youtube.com The incoming electrophile will be directed to the positions ortho and para to the hydroxyl groups. Given the existing substitution pattern, the most likely positions for substitution are C4 and C6.

The Carboxy-Substituted Ring: The carboxylic acid group is a deactivating, meta-directing group. wikipedia.org It withdraws electron density from the ring, making it much less reactive towards electrophiles compared to the dihydroxy-ring. Any substitution on this ring would be kinetically disfavored and would require harsh reaction conditions.

Biphenyl systems themselves undergo electrophilic substitution, with the position of attack influenced by the nature and location of substituents on the rings. youtube.com For this compound, the immense activating effect of the two hydroxyl groups decisively directs substitution onto the catechol ring.

Cyclization Reactions and Annulation Pathways

The structure of this compound is pre-organized for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings.

Lactone Formation: The presence of a carboxylic acid and hydroxyl groups in proximity allows for intramolecular esterification, or lactonization, to form a cyclic ester (a lactone). tutorchase.compearson.com This reaction is typically promoted by acid catalysis and heat, involving the nucleophilic attack of a hydroxyl oxygen onto the activated carbonyl carbon of the carboxylic acid, with the subsequent elimination of water. tutorchase.comyoutube.com Depending on which hydroxyl group participates, different lactones could potentially form, though the formation of five- or six-membered rings is generally most favorable. youtube.comsci-hub.se Attack from the 2-hydroxy group would lead to the formation of a six-membered lactone ring.

Dibenzofuran (B1670420) Synthesis: A key transformation for 2,2'-dihydroxybiphenyls and related 2-arylphenols is oxidative cyclization to form a dibenzofuran core. nih.govnih.gov This reaction involves the formation of a C-O bond between one of the phenol (B47542) oxygens and the adjacent aromatic ring. nih.gov This pathway is highly relevant for this compound due to the 2-hydroxy group and the 2'-substituted phenyl ring. Such cyclizations are often catalyzed by transition metals like palladium or copper and utilize an oxidant. nih.govorganic-chemistry.orgacs.org The reaction proceeds via C-H activation of the carboxy-substituted ring at the position adjacent to the biphenyl linkage, followed by intramolecular O-arylation. nih.gov

Oxidation and Reduction Chemistry

Oxidation: The catechol moiety of this compound is susceptible to oxidation.

Quinone Formation: Mild oxidation can convert the catechol group into an ortho-quinone. This is a characteristic reaction of 1,2-dihydroxybenzene systems. The oxidation of dopamine, which also contains a catechol structure, to dopamine-o-quinone is a well-known biological example. wikipedia.org

Ring Opening: More aggressive oxidation can lead to the cleavage of the aromatic ring. nih.gov The decomposition of biphenyl carboxylic acids under oxidative conditions can proceed via ring-opening pathways, ultimately breaking down the aromatic scaffold into smaller aliphatic carboxylic acids. acs.org

Oxidative Coupling: Phenolic oxidation can also lead to coupling reactions. The oxidation of a related compound, 2,2′-dihydroxy-5,5′-dimethoxy-3,3′-di-t-butylbiphenyl, with lead tetra-acetate was shown to yield a biphenyl-diquinone, demonstrating that both rings can be oxidized. [10 from initial search]

Reduction:

Aromatic Ring Reduction: The aromatic rings can be reduced under Birch-type conditions using sodium in liquid ammonia. electronicsandbooks.comrsc.org Studies on biphenyl-4-carboxylic acid have shown that this method reduces the aromatic system to dihydrobiphenyl derivatives. rsc.org The specific regioisomers formed depend on the reaction conditions and quenching techniques used.

Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. This transformation must be planned carefully to avoid the reduction of other functionalities if desired.

Reductive Cyclization: In some high-temperature decomposition studies of related compounds like biphenyl-2,2'-dicarboxylic acid, reduction products such as fluorene (B118485) have been observed alongside decarboxylation and ketonization products like fluorenone. acs.org

Derivatization Strategies for this compound Analogues

The functional groups of this compound serve as handles for a wide range of derivatization strategies to produce novel analogues.

Synthesis of Ester and Amide Derivatives

The carboxylic acid group is readily converted into ester and amide derivatives, which can significantly alter the molecule's polarity and biological properties.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride or anhydride, followed by reaction with an alcohol.

Amidation: Amides are formed by coupling the carboxylic acid with a primary or secondary amine. This reaction is often mediated by a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to activate the carboxyl group for nucleophilic attack by the amine.

The following table summarizes common reagents for these transformations:

| Derivative | Reagent Type | Example Reagent(s) | Reaction |

| Ester | Acid Catalyst | H₂SO₄ | Fischer Esterification |

| Halogenating Agent | SOCl₂ | Acyl Chloride Formation | |

| Amide | Coupling Agent | EDAC, DCC | Amide Bond Formation |

Table 1: Reagents for Ester and Amide Synthesis

Ether and Acetyl Derivatives Synthesis

The two phenolic hydroxyl groups can be derivatized to form ethers and esters (specifically, acetyl derivatives).

Ether Synthesis: Ethers are most commonly prepared via the Williamson ether synthesis. wikipedia.org This two-step process involves:

Deprotonation of the phenol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic phenoxide ion.

Reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. wikipedia.orglibretexts.org

Selective mono-etherification versus di-etherification can be controlled by adjusting the stoichiometry of the base and alkylating agent.

Acetyl Synthesis (Acetylation): The hydroxyl groups can be acetylated to form acetyl esters. This is a common protecting group strategy and is typically achieved by reacting the phenol with acetic anhydride, often in the presence of a base catalyst like pyridine (B92270) or under solvent-free conditions. mdpi.com The reaction is generally efficient and high-yielding for phenolic hydroxyls. mdpi.com

Halogenation and Nitration of the Biphenyl System

Halogenation and nitration are classic electrophilic aromatic substitution reactions that can be used to introduce halogen atoms (F, Cl, Br, I) or a nitro group (-NO₂) onto the aromatic rings.

As discussed in section 2.2.2, the dihydroxy-substituted ring is highly activated and will be the exclusive site of these reactions under standard electrophilic conditions.

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst, though the high activation of the ring by the hydroxyl groups may allow the reaction to proceed even without a catalyst. A study on a similar (3,4-dihydroxyphenyl)methanone derivative showed that bromination occurs readily. nih.gov

Nitration: Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid (mixed acid), which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction must be carefully controlled (e.g., at low temperatures) due to the activated nature of the substrate, which can be prone to oxidation and over-nitration.

The directing effects of the existing substituents will predictably lead to substitution at the C4 and C6 positions of the catechol ring.

| Reaction | Reagents | Position of Attack |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | C4 and/or C6 |

| Nitration | HNO₃/H₂SO₄ | C4 and/or C6 |

Table 2: Halogenation and Nitration Conditions

Multi-functionalized Derivatives and Their Synthesis

The synthesis of multi-functionalized derivatives of this compound involves the strategic modification of its three distinct functional groups: the catechol unit (2,3-dihydroxy), the carboxylic acid group, and the biphenyl backbone itself. The generation of these derivatives often requires a carefully planned sequence of reactions, including protection, functionalization, and deprotection steps, to achieve the desired substitution pattern.

A primary consideration in the synthesis of multi-functionalized derivatives is the selective modification of one functional group in the presence of others. The catechol hydroxyl groups are generally more nucleophilic and susceptible to oxidation than the carboxylic acid. Therefore, a common strategy involves the initial protection of the catechol moiety. This allows for subsequent reactions to be carried out on the carboxylic acid or the aromatic rings without unintended side reactions at the diol.

One effective method for the selective protection of catechols is the formation of a cyclic carbonate. This can be achieved by reacting the catechol with an agent like diphenyl carbonate in the presence of a mild base. mdpi.com This protecting group is stable under various reaction conditions but can be readily removed when desired. mdpi.com Another approach involves the formation of a diphenyl-benzodioxole moiety, which can be achieved by reacting the catechol with an appropriate reagent. This protecting group is stable during subsequent synthetic transformations and can be removed at a later stage using trifluoroacetic acid (TFA).

With the catechol group protected, the carboxylic acid at the 2'-position can be functionalized. A common transformation is esterification to produce a variety of ester derivatives. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. researchgate.netacs.orgnih.gov For instance, reacting the protected this compound with various alcohols (e.g., methanol, ethanol (B145695), or more complex alcohols) under acidic conditions will yield the corresponding esters. prepchem.comnih.gov Alternatively, carbodiimide-mediated coupling reactions can also be employed for ester formation. nih.govresearchgate.net

Further functionalization can be achieved by introducing substituents onto the biphenyl rings. This can be accomplished through various aromatic substitution reactions. However, a more versatile approach is to start with pre-functionalized precursors and construct the biphenyl skeleton using cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgajgreenchem.com This powerful method allows for the coupling of an aryl boronic acid with an aryl halide, enabling the synthesis of a wide array of substituted biphenyls. rsc.orgajgreenchem.com For example, a functionalized phenylboronic acid can be coupled with a substituted halobenzoic acid derivative to introduce a variety of functional groups onto either of the aromatic rings.

The Williamson ether synthesis provides a route to alkylate the hydroxyl groups of the catechol. brainly.inmasterorganicchemistry.comwikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the hydroxyl groups with a base to form alkoxides, which then react with an alkyl halide to form ethers. wikipedia.orgbyjus.com To achieve selective mono- or di-alkylation, careful control of stoichiometry and reaction conditions is necessary. Often, one of the hydroxyl groups is more sterically hindered, which can sometimes allow for regioselective alkylation.

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step. organic-chemistry.orge-bookshelf.deyoutube.comnih.gov While specific MCRs starting from this compound are not extensively documented, the functional groups present on the molecule could potentially participate in such reactions. For instance, the carboxylic acid could be a component in a Ugi or Passerini reaction, leading to highly functionalized, peptide-like structures. acs.orge-bookshelf.de

The following interactive table outlines the synthesis of representative multi-functionalized derivatives of this compound, detailing the starting materials, key reagents, and the resulting functionalized products.

Table 1: Synthesis of Multi-functionalized this compound Derivatives

| Derivative Name | Starting Material | Key Reagents/Reaction Type | Resulting Functional Groups |

| Methyl 2-(2,3-dihydroxyphenyl)benzoate | This compound | Methanol, H₂SO₄ (Fischer Esterification) | Catechol, Methyl Ester |

| 2,3-Dimethoxy-2'-carboxybiphenyl | This compound | Methyl iodide, K₂CO₃ (Williamson Ether Synthesis) | Dimethoxy, Carboxylic Acid |

| 2-(2,3-Bis(benzyloxy)phenyl)benzoic acid | This compound | Benzyl bromide, K₂CO₃ (Williamson Ether Synthesis) | Dibenzyloxy, Carboxylic Acid |

| 2,3-Dihydroxy-4'-nitro-2'-carboxybiphenyl | Pre-functionalized precursors | Suzuki-Miyaura Coupling | Catechol, Nitro, Carboxylic Acid |

| Ethyl 2-(2,3-dimethoxyphenyl)benzoate | 2,3-Dimethoxy-2'-carboxybiphenyl | Ethanol, H₂SO₄ (Fischer Esterification) | Dimethoxy, Ethyl Ester |

Applications in Advanced Materials and Catalysis

Role of 2,3-Dihydroxy-2'-carboxybiphenyl as a Ligand in Coordination Chemistry

The presence of multiple oxygen donor atoms allows this compound to act as a chelating ligand, forming stable complexes with a wide range of transition metals and other metal ions. The biphenyl (B1667301) scaffold provides a semi-rigid backbone that can influence the geometry and reactivity of the resulting metal complex.

The synthesis of metal complexes with this compound is expected to follow established methods for ligands containing hydroxyl and carboxyl groups. A common approach involves the reaction of the ligand with a metal salt, such as a chloride, acetate, or nitrate, in a suitable solvent. nih.govscirp.org The reaction is often facilitated by heating under reflux to ensure complete complexation. nih.gov For creating coordination polymers or metal-organic frameworks (MOFs), hydrothermal synthesis is a frequently employed technique, where the ligand and a metal salt are heated in an aqueous solution, sometimes with a base or other mediating agents to control the final structure. nih.gov

General synthetic routes would likely involve:

Direct Reaction: Stirring the ligand with a metal salt (e.g., Cu(CH₃COO)₂, CoCl₂, Zn(NO₃)₂) in a solvent like ethanol (B145695) or a DMF/ethanol mixture, often under reflux for several hours. nih.govsbmu.ac.ir

Hydrothermal Synthesis: Sealing the ligand, a metal salt, and a solvent (often water or a water/organic mixture) in an autoclave and heating it above the solvent's boiling point to promote crystallization of the metal-organic architecture. nih.gov

This compound offers several potential coordination modes due to its functional groups. The catechol moiety can deprotonate and act as a bidentate O,O'-donor, forming a stable five-membered chelate ring with a metal ion. The 2'-carboxylate group can coordinate in a monodentate fashion or act as a bridging ligand between two metal centers, a common feature in coordination polymers. nih.govrdd.edu.iq

This versatility allows the ligand to be:

Bidentate: Coordinating to a single metal center through the two hydroxyl groups of the catechol unit.

Tridentate or Bridging: Involving coordination from the catechol and the carboxylate group, potentially linking multiple metal centers to form dimers or higher-order polynuclear structures. nih.govnih.gov

The resulting coordination geometry around the metal center is influenced by the metal's preferred coordination number and the presence of other co-ligands (such as water, phenanthroline, or bipyridine). nih.gov Geometries such as square-planar (common for Cu(II) and Ni(II)) and octahedral (common for Co(II)) are anticipated based on studies of similar dihydroxy-derived Schiff base complexes. nih.govsbmu.ac.ir

The formation of a complex between this compound and a metal ion can be confirmed and studied using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon complexation, the broad IR absorption band corresponding to the phenolic O-H stretches would be expected to disappear or significantly diminish, indicating deprotonation and coordination. The stretching frequency of the carboxyl C=O group would shift, which is a clear sign of its involvement in bonding. Furthermore, the appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to the formation of new metal-oxygen (M-O) bonds. sbmu.ac.irresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand would show intra-ligand π-π* and n-π* transitions. Upon complexation, these bands may shift (a bathochromic or hypsochromic shift), and new, lower-energy bands corresponding to ligand-to-metal charge transfer (LMCT) may appear, confirming the coordination. sbmu.ac.irresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H NMR spectroscopy is a powerful tool. The signals for the aromatic protons on the biphenyl rings would show shifts upon coordination. The disappearance of the acidic proton resonances from the hydroxyl and carboxylic acid groups would provide direct evidence of deprotonation and chelation. scirp.org

Table 1: Expected Spectroscopic Data for Metal Complexation

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |

|---|---|---|

| FTIR | Broad ν(O-H) band (~3400 cm⁻¹); Sharp ν(C=O) band (~1700 cm⁻¹) | Disappearance of ν(O-H) band; Shift in ν(C=O) frequency; Appearance of new ν(M-O) bands (400-600 cm⁻¹) sbmu.ac.irresearchgate.net |

| UV-Vis | Intra-ligand transitions (π-π, n-π) in the UV region | Shifts in intra-ligand bands; Appearance of new Ligand-to-Metal Charge Transfer (LMCT) bands researchgate.net |

| ¹H NMR (for diamagnetic complexes) | Characteristic signals for aromatic, hydroxyl, and carboxylic acid protons | Shifts in aromatic proton signals; Disappearance of acidic -OH and -COOH proton signals scirp.org |

Application as a Catalyst or Precursor in Organic Transformations

Metal complexes are central to catalysis, and those derived from this compound are expected to be active in various organic transformations. The electronic properties of the metal center can be finely tuned by the catechol and carboxylate groups, while the biphenyl backbone provides a defined structural environment.

In a homogeneous system, soluble metal complexes of this compound could function as effective catalysts. chemanager-online.com The field of homogeneous catalysis has seen significant achievements using metal complexes for synthetic chemistry. chemanager-online.com Ligands with multiple donor atoms, such as pyridinyl diols, are known to form stable and active catalysts for various reactions. mdpi.com

Drawing parallels, potential applications include:

Oxidation Reactions: Catechol-metal complexes are known to mimic the activity of catecholase enzymes, catalyzing the oxidation of catechols. researchgate.net A copper complex of this ligand could exhibit similar biomimetic activity.

C-C Coupling Reactions: Gold(III) complexes with biphenyl ligands have been used as catalysts in reactions like Diels-Alder cycloadditions. escholarship.org The square-planar geometry of such complexes can effectively transfer chiral information from the ligand to the reactants in asymmetric catalysis. escholarship.org

Hydrogenation/Dehydrogenation: Ruthenium pincer complexes are active in the dehydrogenative coupling of alcohols and amines. mdpi.com While the ligand structure is different, the principle of metal-ligand cooperation in activating small molecules could be applicable.

A significant advantage of this compound is its suitability for heterogenization, a process that bridges homogeneous and heterogeneous catalysis by immobilizing a catalyst on a solid support. mdpi.com This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. nih.gov

The carboxylic acid group serves as an ideal anchor to covalently link the ligand to various supports, including:

Silica (B1680970) or Alumina: The surface hydroxyl groups of silica can be functionalized to react with the ligand's carboxyl group, grafting it onto the support. mdpi.com

Graphene Oxide (GO): The surface of GO contains carboxyl groups that can be used to form amide linkages with functionalized ligands, creating a robust support for metal nanoparticles. nih.gov

Polymers: Functionalized polymers can also serve as a matrix for catalyst immobilization.

The process would typically involve first tethering the ligand to the support and then introducing the metal ion to form the active catalytic site. researchgate.net This strategy prevents the leaching of the expensive or toxic metal catalyst into the product stream and allows for its reuse over multiple cycles, which is a key principle of green chemistry. nih.govrsc.org

Table 2: Potential Catalytic Applications and Systems

| Catalysis Type | Potential Reaction | Metal Center | Rationale/Analogous System |

|---|---|---|---|

| Homogeneous | Catechol Oxidation | Copper(II) | Biomimetic activity similar to catecholase enzymes. researchgate.net |

| Homogeneous | Asymmetric Cycloaddition | Gold(III) | Biphenyl-Au(III) complexes are effective catalysts; rigid backbone aids stereocontrol. escholarship.org |

| Heterogeneous | C-C Cross-Coupling (e.g., Suzuki) | Palladium(0) | Ligand immobilized on graphene oxide to stabilize Pd(0) nanoparticles. nih.gov |

| Heterogeneous | Hydrogenation | Rhodium(I) | Ligand tethered to a support like Al-MCM-41 via an anchor group. researchgate.net |

Asymmetric Catalysis Potential

The core of this compound is a biphenyl diol structure, a class of compounds renowned for its utility as chiral ligands and catalysts in asymmetric synthesis. chemrxiv.orgnih.govchemrxiv.org The atropisomerism of the biphenyl scaffold provides a stable chiral environment that can effectively control the stereochemical outcome of a chemical reaction. chemrxiv.org

Research into axially chiral biphenyldiols has demonstrated their effectiveness in a variety of enantioselective transformations. nih.govchemrxiv.org The steric and electronic properties of these ligands can be fine-tuned by modifying the substituent groups on the biphenyl rings. nih.govchemrxiv.org This adaptability is crucial, as even slight variations in the ligand structure can lead to significant changes in the reactivity and enantioselectivity of the catalytic system. chemrxiv.org For instance, the introduction of different groups at various positions on the biphenyl core can alter the dihedral angle, which is a key factor in determining the efficiency of asymmetric induction. chemrxiv.org

In the context of this compound, the diol functionality can coordinate to a metal center, while the chiral biphenyl backbone directs the approach of the substrates, leading to the preferential formation of one enantiomer. These types of ligands have been successfully employed in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee). chemrxiv.orgnih.gov

Table 1: Performance of Chiral Biphenyl Diol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| (S)-L2 | CH2Cl2 | -3 | 97 | 93 |

| (S)-L2 | Toluene | -3 | 97 | 94 |

| (S)-L5 | CH2Cl2 | -3 | 97 | 93 |

| (S)-BINOL | CH2Cl2 | -3 | 95 | 86 |

| Data sourced from a study on diverse adjustable axially chiral biphenyl ligands. chemrxiv.org The specific ligands (L2, L5) are complex biphenyl diols, demonstrating the high potential of this class of compounds. |

The development of a diverse library of these chiral biphenyl ligands is a key goal in catalysis, as no single ligand is optimal for all substrates. chemrxiv.org The structural features of this compound make it a valuable addition to this library, with potential applications in organocatalysis, particularly in reactions that can be promoted by hydrogen bonding. nih.gov

Incorporation into Functional Materials

The functional groups present in this compound offer multiple points for incorporation into larger, functional material systems. The catechol and carboxylic acid groups are excellent for coordination to metal ions and for forming hydrogen bonds, while the biphenyl unit provides a rigid and photophysically active scaffold.

The ability of this compound to act as a monomer or a building block in polymer and supramolecular chemistry is significant. Dihydroxy-functionalized biphenyl dicarboxylic acids are key components in the hydrothermal synthesis of coordination polymers (CPs). nih.gov These linkers lead to a wide range of structural diversity, from simple dimers to complex 3D frameworks. nih.gov The resulting polymers often exhibit interesting properties, including catalytic activity. nih.gov

The synthesis of polysulfones, a class of high-performance thermoplastics, can utilize bisphenol compounds. nih.gov While not directly using this compound, the principle of incorporating bisphenols into polymer backbones is well-established. nih.gov The specific dihydroxy and carboxylate functionalities of this compound could be exploited to create polymers with tailored thermal properties and chemical resistance.

In supramolecular chemistry, the formation of non-covalent assemblies is key. The X-ray crystal structure of some chiral atropisomeric biphenyl diols has revealed the formation of extended supramolecular structures through intermolecular hydrogen bonding. nih.gov This self-assembly behavior is fundamental to the design of new materials with ordered architectures.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from organic linkers and metal ions or clusters. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Dihydroxy-dicarboxylate linkers are particularly interesting for MOF synthesis due to their strong coordination to metal centers. nih.gov

Linkers with similar functionalities, such as 2,5-dihydroxyterephthalic acid, have been used to synthesize honeycomb-like MOFs with high CO2 adsorption capacity. rsc.org The catechol unit in these linkers can provide open metal sites within the framework, which are desirable for applications in gas storage and catalysis. Similarly, dihydroxy-biphenyl-dicarboxylate linkers have been used to generate a variety of coordination polymers and MOFs with diverse topologies, including interpenetrated networks. nih.gov The this compound molecule, with its dual functional sites, is a prime candidate for the design of novel MOFs with potentially complex structures and tailored functionalities.

Table 2: Examples of Frameworks Synthesized with Dihydroxy-Carboxylate Linkers

| Linker | Metal Ion | Framework Type | Potential Application |

| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Zn(II) | 3D MOF | Heterogeneous Catalysis (Henry Reaction) nih.gov |

| 2,5-dihydroxyterephthalic acid | Cu(II) | Honeycomb-like MOF | CO2 Capture rsc.org |

| 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | Cd(II) | 2D Coordination Polymer | Luminescence nih.gov |

The development of chemical sensors and fluorescent probes is a rapidly growing field. nih.govmdpi.com The design of these tools often relies on molecules that can selectively interact with an analyte of interest, resulting in a measurable signal, such as a change in fluorescence or an electrochemical response. mdpi.comnih.gov

The this compound scaffold possesses features that are highly desirable for sensor applications. The catechol unit is a well-known chelating agent for a variety of metal ions. This interaction can lead to changes in the electronic properties of the molecule, which can be transduced into a detectable signal. For example, the chelation of metal ions can quench the fluorescence of a nearby fluorophore, providing a "turn-off" sensing mechanism.

Furthermore, the biphenyl core can act as a fluorophore itself, or it can be functionalized with other fluorescent groups. The interaction of the catechol or carboxylate groups with an analyte could modulate the fluorescence of the biphenyl system through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.com The development of fluorescent probes based on various scaffolds, such as BODIPY and chalcone, demonstrates the versatility of these principles in designing sensors for a wide range of analytes, from reactive oxygen species to biological macromolecules. mdpi.comnih.gov

In electrochemical sensing, the catechol moiety is redox-active and can be used for the direct electrochemical detection of analytes. The oxidation of the catechol can be influenced by the presence of certain species, providing a basis for an amperometric or voltammetric sensor. Nanomaterial-based electrochemical sensors are of particular interest due to their high sensitivity and selectivity. mdpi.com A molecule like this compound could be immobilized on an electrode surface, for instance as part of a polymer film or within a MOF, to create a selective sensing interface.

Biochemical and Environmental Metabolism Non Human, Non Clinical

Microbial Degradation Pathways of 2,3-Dihydroxy-2'-carboxybiphenyl

The microbial breakdown of complex aromatic compounds is a key process in environmental bioremediation. This compound often emerges as an intermediate in these pathways.

Identification of Microbial Strains and Enzymes Involved

Several bacterial strains have been identified for their ability to transform or degrade biphenyl (B1667301) and its derivatives, leading to the formation and subsequent breakdown of intermediates like this compound. Research has highlighted strains isolated from environments with long-term contamination, suggesting their adaptation to utilize these compounds. researchgate.netstuba.sk

Key bacterial strains capable of metabolizing biphenyl, which can lead to the production of 2,3-dihydroxybiphenyl (a related compound), include Alcaligenes xylosoxidans, Pseudomonas stutzeri, Ochrobactrum anthropi, and Pseudomonas veronii. researchgate.netstuba.sk Among these, Alcaligenes xylosoxidans has been noted for its high biphenyl transformation rate. researchgate.netstuba.sk While these studies focus on the degradation of the parent compound biphenyl, the enzymes involved are crucial for the processing of its hydroxylated intermediates. The initial attack on the biphenyl molecule is typically catalyzed by a multi-component enzyme system known as biphenyl dioxygenase, which introduces hydroxyl groups onto the aromatic rings.

In a related context, the degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1 involves a specific set of enzymes encoded by the dhb gene cluster. nih.govnih.gov The key enzyme, DhbA, is an extradiol dioxygenase that acts on 2,3-dihydroxybenzoate. nih.govnih.gov While not directly acting on this compound, this pathway for a structurally similar compound illustrates the types of enzymatic machinery bacteria employ to break down dihydroxylated aromatic acids.

Table 1: Microbial Strains and Key Enzymes in the Metabolism of Related Aromatic Compounds

| Microbial Strain | Compound Metabolized | Key Enzyme/System | Reference |

| Alcaligenes xylosoxidans | Biphenyl | Biphenyl Dioxygenase | researchgate.netstuba.sk |

| Pseudomonas stutzeri | Biphenyl | Biphenyl Dioxygenase | researchgate.netstuba.sk |

| Ochrobactrum anthropi | Biphenyl | Biphenyl Dioxygenase | researchgate.netstuba.sk |

| Pseudomonas veronii | Biphenyl | Biphenyl Dioxygenase | researchgate.netstuba.sk |

| Comamonas testosteroni B-356 | Dihydroxybiphenyls | Biphenyl Catabolic Enzymes | nih.gov |

| Pseudomonas reinekei MT1 | 2,3-Dihydroxybenzoate | DhbA (Extradiol Dioxygenase), DhbB (Decarboxylase) | nih.govnih.gov |

Elucidation of Catabolic Intermediates and Pathways

The degradation of biphenyl by various bacterial strains typically proceeds through a pathway that generates several key intermediates. The initial step is the dihydroxylation of the biphenyl molecule to form a cis-dihydrodiol, which is then dehydrogenated to produce 2,3-dihydroxybiphenyl. This compound is a critical branching point in the metabolic pathway.

Subsequent degradation involves the cleavage of one of the aromatic rings. In many bacteria, 2,3-dihydroxybiphenyl undergoes meta-cleavage, catalyzed by a dioxygenase, to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). However, studies on strains like Alcaligenes xylosoxidans suggest that while biphenyl degradation leads to the formation of benzoic acid, the typical intermediate HOPDA may not be present, indicating a modified pathway. researchgate.netstuba.sk

The transformation of 2,3-dihydroxybiphenyl into benzoic acid has been observed in several bacterial strains, including A. xylosoxidans and P. stutzeri. stuba.sk This conversion represents a key step in the breakdown of the biphenyl structure into simpler, more readily metabolizable compounds. The pathway from 2,3-dihydroxybiphenyl to benzoic acid signifies the complete cleavage of one of the phenyl rings.

For the structurally similar compound 2,3-dihydroxybenzoate, the catabolic pathway in Pseudomonas reinekei MT1 is well-defined. It begins with the 3,4-dioxygenation of 2,3-dihydroxybenzoate by the enzyme DhbA to produce 2-hydroxy-3-carboxymuconate. nih.gov This is followed by decarboxylation by DhbB to yield 2-hydroxymuconic semialdehyde, which is then further metabolized to enter central metabolic cycles like the citrate (B86180) cycle. nih.gov

Enzymatic Mechanisms of Biphenyl Cleavage and Hydroxylation

The enzymatic processes of hydroxylation and ring cleavage are central to the microbial degradation of biphenyl and its derivatives. The initial and often rate-limiting step is the dihydroxylation of the biphenyl ring, carried out by biphenyl dioxygenase (BPDO). BPDO is a multi-component Rieske non-heme iron oxygenase system that stereo-specifically inserts two hydroxyl groups to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl.

Following the formation of 2,3-dihydroxybiphenyl, the key step for ring cleavage is catalyzed by an extradiol dioxygenase, such as 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC). This enzyme cleaves the C1-C2 bond of the hydroxylated ring, leading to the formation of the yellow meta-cleavage product, HOPDA. The engineering of enzymes like 2,3-dihydroxybiphenyl 1,2-dioxygenase is an area of research aimed at improving the degradation of persistent pollutants like polychlorinated biphenyls (PCBs). researchgate.net

In the degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1, the enzyme DhbA, an extradiol dioxygenase, catalyzes a 3,4-dioxygenation reaction. nih.gov This is followed by the action of DhbB, a decarboxylase, which removes the carboxyl group. nih.govnih.gov This two-step process of ring cleavage followed by decarboxylation is a common strategy in the microbial catabolism of carboxylated aromatic compounds.

Role in Natural Product Biosynthesis or Degradation Cycles

Beyond its role in the degradation of synthetic pollutants, this compound and structurally similar molecules can be part of natural biochemical cycles within microorganisms.

Precursor or Metabolite in Microorganismal Pathways

This compound is primarily recognized as a metabolite in the degradation pathways of larger aromatic molecules like biphenyl. researchgate.netstuba.sk Its formation is a crucial step in the breakdown of the stable biphenyl structure into compounds that can be funneled into central metabolism.

Compounds with a similar 2,3-dihydroxy-substituted aromatic ring, such as 2,3-dihydroxybenzoate, serve as important precursors in the biosynthesis of siderophores. nih.govnih.gov Siderophores are iron-chelating compounds produced by many microorganisms to scavenge iron from the environment. The biosynthetic pathways of these natural products utilize enzymes that can perform hydroxylation and other modifications of aromatic precursors. While there is no direct evidence of this compound acting as a precursor for natural product biosynthesis, its structural motifs are found in microbially-produced molecules.

Environmental Fate and Transformation in Biotic Systems

The environmental fate of this compound is intrinsically linked to the presence and activity of competent microbial communities. In environments contaminated with biphenyl or PCBs, this compound exists as a transient intermediate in a larger degradation cascade. researchgate.netstuba.sk Its persistence in soil and sediment is generally low, provided that a microbial consortium capable of its further degradation is present.

Interactions with Microbial Enzymes and Receptors (Non-Human)

The interaction of this compound with microbial enzymes is a subject of interest in the context of bioremediation and the broader study of aromatic compound metabolism by microorganisms. While direct studies on this specific compound are limited, a substantial body of research on the microbial metabolism of structurally related compounds, such as hydroxylated biphenyls and aromatic carboxylic acids, provides a strong basis for understanding its potential enzymatic interactions and biotransformation pathways.

Enzyme Inhibition or Activation Mechanisms (in non-human systems)

Currently, there is a lack of specific research data detailing the direct inhibition or activation of microbial enzymes by this compound. However, the metabolism of structurally similar compounds can be inhibited by certain molecules. For instance, the activity of catechol dioxygenases, key enzymes in the degradation of aromatic compounds, can be inhibited by compounds like 3-chlorocatechol (B1204754) nih.govnih.gov. This type of inhibition is crucial for studying metabolic pathways by allowing for the accumulation of intermediates.

General studies on microbial enzyme inhibition have shown that various organic molecules can act as inhibitors. For example, free fatty acids such as octanoic acid have been found to inhibit several bacterial enzymes, including those involved in lipogenesis nih.gov. While not directly related to this compound, this demonstrates the principle that organic acids can exert inhibitory effects on bacterial metabolic pathways. The potential for this compound to act as an enzyme inhibitor would likely depend on its structural similarity to the natural substrate of a given enzyme, potentially leading to competitive inhibition.

Substrate Specificity for Bacterial Biotransformation

The biotransformation of this compound by bacteria is anticipated to be governed by the substrate specificity of enzymes involved in aromatic compound degradation pathways, particularly those found in versatile genera such as Pseudomonas.

Bacteria, especially from the genus Pseudomonas, are well-known for their ability to degrade a wide array of aromatic compounds, including hydroxylated biphenyls nih.govnih.gov. The degradation of these compounds often proceeds through the formation of dihydroxylated intermediates, which are then subject to ring cleavage by dioxygenase enzymes nih.govnih.gov. For example, Pseudomonas sp. strain FH23 metabolizes 2- and 3-hydroxybiphenyl to 2,3-dihydroxybiphenyl nih.govnih.gov.

Furthermore, the microbial degradation of aromatic carboxylic acids is well-documented. Pseudomonas reinekei MT1, for instance, possesses a specific metabolic pathway for the degradation of 2,3-dihydroxybenzoate nih.govnih.gov. This pathway involves a meta-cleavage mechanism initiated by the enzyme 2,3-dihydroxybenzoate 3,4-dioxygenase (DhbA), which converts 2,3-dihydroxybenzoate into 2-hydroxy-3-carboxymuconate nih.govnih.gov. This product is then further metabolized through a series of enzymatic reactions nih.govnih.gov. The high specificity of the DhbA enzyme for 2,3-dihydroxybenzoate highlights the tailored nature of these bacterial catabolic pathways nih.govnih.gov.

The table below summarizes the key enzymes and their substrates in the degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1, which serves as a model for the potential biotransformation of this compound.

| Enzyme | Substrate | Product | Reference |

| 2,3-dihydroxybenzoate 3,4-dioxygenase (DhbA) | 2,3-Dihydroxybenzoate | 2-Hydroxy-3-carboxymuconate | nih.govnih.gov |

| 2-hydroxy-3-carboxymuconate decarboxylase (DhbB) | 2-Hydroxy-3-carboxymuconate | 2-Hydroxymuconic semialdehyde | nih.govnih.gov |

Another relevant class of enzymes is the UbiD family of decarboxylases, which catalyze the non-oxidative decarboxylation of a variety of unsaturated and aromatic carboxylic acids acs.orgnih.gov. For example, the HudA enzyme from Pseudomonas aeruginosa is a pyrrole-2-carboxylic acid decarboxylase acs.orgnih.gov. This demonstrates the capability of bacteria to remove carboxyl groups from aromatic rings, a reaction that could potentially be involved in the biotransformation of this compound.

The substrate range of these enzymes can be broad, and they are often part of the central metabolism of bacteria that thrive in diverse environments, utilizing compounds derived from the decomposition of plant and animal tissues, such as aromatic compounds and organic acids oup.com.

The following table illustrates the diversity of aromatic carboxylic acids that can be acted upon by bacterial enzymes, suggesting a potential for the biotransformation of this compound.

| Enzyme Family | Example Enzyme | Substrate(s) | Bacterial Source | Reference |

| Dioxygenase | 2,3-dihydroxybenzoate 3,4-dioxygenase (DhbA) | 2,3-Dihydroxybenzoate | Pseudomonas reinekei MT1 | nih.govnih.gov |

| Decarboxylase | Pyrrole-2-carboxylic acid decarboxylase (HudA) | Pyrrole-2-carboxylic acid, Thiophene-2-carboxylic acid | Pseudomonas aeruginosa | acs.orgnih.gov |

| Decarboxylase | Ferulic acid decarboxylase (Fdc1) | Ferulic acid, other unsaturated aliphatic acids | Fungi (model enzyme) | acs.orgnih.gov |

Given the metabolic versatility of bacteria like Pseudomonas, it is plausible that this compound could serve as a substrate for biotransformation. The initial steps would likely involve either the cleavage of the dihydroxylated ring by a dioxygenase or the decarboxylation of the carboxyl group, followed by further degradation.

Q & A

What are the recommended synthetic routes and characterization methods for 2,3-dihydroxy-2'-carboxybiphenyl?

Basic Research Question

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous biphenyl derivatives are typically synthesized via Suzuki-Miyaura cross-coupling or oxidative coupling of phenolic precursors. Post-synthesis, rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) is essential. For structural confirmation, compare experimental data with computed InChI keys or PubChem entries (e.g., InChIKey: GZPCNALAXFNOBT-UHFFFAOYSA-N for a related difluoro-hydroxybenzoic acid) .

What is the enzymatic role of this compound in bacterial degradation pathways?

Basic Research Question

This compound acts as a critical intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like fluorene. It is a substrate for This compound 1,2-dioxygenase (EC 1.13.-.-), which cleaves the aromatic ring to form a meta-cleavage product. This enzymatic step is oxygen-dependent and initiates mineralization into tricarboxylic acid (TCA) cycle intermediates .

How do researchers analyze the efficiency of this compound in metabolic pathways?

Advanced Research Question

Efficiency is quantified via isotopic labeling (e.g., ¹⁴C-fluorene tracing) or kinetic assays measuring substrate depletion and product accumulation. For example, in Arthrobacter sp. strain F101, only 7.4% of fluorene is processed through this pathway, suggesting competing degradation routes or enzyme limitations. Researchers should use LC-MS/MS to track intermediates and validate pathway flux ratios .

What analytical techniques are suitable for detecting this compound in environmental samples?

Advanced Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal due to the compound’s carboxylic and hydroxyl groups. Calibrate against synthetic standards and validate using fragmentation patterns (e.g., m/z ratios). For complex matrices like soil, solid-phase extraction (SPE) with C18 cartridges improves sensitivity .

How can enzyme kinetics of this compound 1,2-dioxygenase be studied?

Advanced Research Question

Purify the enzyme via affinity chromatography and assay activity under varying substrate concentrations. Determine kinetic parameters (Km, Vmax) using Michaelis-Menten plots. Note potential inhibition by metal chelators (e.g., EDTA), as dioxygenases often require Fe²⁺ cofactors. Compare results across bacterial strains to identify evolutionary adaptations .

How should researchers address contradictions in reported degradation efficiencies of this compound?

Advanced Research Question

Discrepancies (e.g., 7.4% pathway efficiency in Arthrobacter vs. higher rates in other strains) may arise from experimental conditions (e.g., oxygen availability, pH). Replicate studies using standardized protocols and include controls for abiotic degradation. Cross-validate with genomic data to confirm enzyme presence/activity .

What computational approaches model the interaction between this compound and its dioxygenase?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) predicts binding conformations using the enzyme’s crystal structure (if available) and the ligand’s 3D coordinates (from PubChem or DFT-optimized geometries). Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate catalytic mechanisms, such as oxygen activation and ring cleavage .

Why do some bacteria prioritize alternative pathways over this compound-mediated degradation?

Advanced Research Question

Competing pathways (e.g., angular dioxygenation of fluorene) may offer thermodynamic advantages or circumvent toxic intermediates. Use transcriptomics to identify upregulated genes under substrate stress. For instance, Arthrobacter strain F101’s low reliance on this pathway suggests regulatory constraints or enzyme promiscuity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.